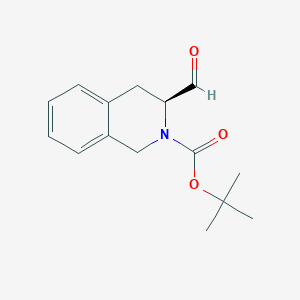

(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción general

Descripción

(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a compound with the CAS number 145525-27-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C15H19NO3

- Molecular Weight : 261.32 g/mol

- CAS Number : 145525-27-5

- Structure : The compound features a dihydroisoquinoline core, which is known for its diverse pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps including:

- Formation of Dihydroisoquinoline : Utilizing the Pictet-Spengler reaction, where an aldehyde reacts with an amine.

- Formylation : Introducing the formyl group through various methods such as Vilsmeier-Haack or other electrophilic aromatic substitutions.

- Carboxylation : The tert-butyl ester is formed to enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of dihydroisoquinolines exhibit significant antimicrobial properties. For instance, compounds synthesized through multi-component reactions have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

A study highlighted the anticancer potential of related dihydroisoquinoline derivatives against human promyelocytic leukemia (HL-60) cells. The compounds demonstrated cytotoxicity with IC50 values indicating promising efficacy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes. For example, some derivatives showed inhibitory effects on glucosidases, which are critical in carbohydrate metabolism and can be targeted for diabetes management .

Case Studies

- Antimicrobial Efficacy : A recent study synthesized a series of dihydroisoquinoline derivatives through a three-component reaction. These compounds were tested against five strains of bacteria and fungi, demonstrating good antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL .

- Cytotoxicity Assays : In vitro assays conducted on HL-60 cells revealed that certain derivatives of (S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline exhibited significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Summary of Biological Activities

Propiedades

IUPAC Name |

tert-butyl (3S)-3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBSVZLMTABKNG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628684 | |

| Record name | tert-Butyl (3S)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145525-27-5 | |

| Record name | tert-Butyl (3S)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.